REACTION_CXSMILES
|
[CH2:1]1[O:9][C:4]([CH2:7][CH3:8])([CH2:5]Br)[O:3][CH2:2]1.[I-:10].[Na+].C(=O)([O-])[O-].[Na+].[Na+]>CC(C)=O>[CH2:1]1[O:9][C:4]([CH2:7][CH2:8][I:10])([CH3:5])[O:3][CH2:2]1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
C1COC(CBr)(CC)O1
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
pet ether (20 mL), stirred 30 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered
|
Type
|
WASH
|
Details
|
washed with acetone (10 mL)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness to a white solid
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with a mixture of 1:1 ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1COC(C)(CCI)O1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.74 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |